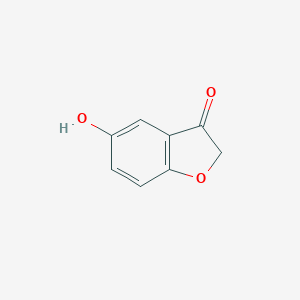

5-Hydroxybenzofuran-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHUTMOUMWZQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433362 | |

| Record name | 5-Hydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19278-82-1 | |

| Record name | 5-Hydroxy-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19278-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Hydroxybenzofuran-3(2H)-one: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological activities of 5-Hydroxybenzofuran-3(2H)-one. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Core Chemical Properties

This compound, a member of the benzofuranone class of heterocyclic compounds, possesses a molecular structure amenable to further functionalization. Its core properties are summarized below.

| Property | Data | Reference(s) |

| CAS Number | 19278-82-1 | [1] |

| IUPAC Name | 5-hydroxy-2,3-dihydro-1-benzofuran-3-one | [1] |

| Synonyms | 5-hydroxy-3(2H)-benzofuranone | [1] |

| Molecular Formula | C₈H₆O₃ | [1] |

| Molecular Weight | 150.13 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 242 °C | |

| Boiling Point | 369.3 ± 42.0 °C (Predicted) | |

| Density | 1.436 ± 0.06 g/cm³ (Predicted) | |

| Purity | >97% (by NMR) | [1] |

| Storage Temperature | 20°C | [1] |

| Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

Experimental Protocols

Synthesis of 5-Hydroxybenzofurans via Oxidative Coupling and Cyclization

A general and practical method for the synthesis of 5-hydroxybenzofurans involves the Phenyliodine(III) diacetate (PIDA)-mediated tandem oxidative coupling and cyclization of β-dicarbonyl compounds and hydroquinones.[2][3] This approach functionalizes the C(sp²)-H bond of hydroquinones directly.

Materials:

-

Hydroquinone

-

β-dicarbonyl compound

-

Phenyliodine(III) diacetate (PIDA)

-

Zinc Iodide (ZnI₂)

-

Chlorobenzene (solvent)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of hydroquinone (0.25 mmol) and the β-dicarbonyl compound (0.3 mmol) in chlorobenzene (5 mL), add PIDA (0.55 mmol) and ZnI₂ (0.1 mmol).

-

Stir the reaction mixture at 95°C for approximately 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 5-hydroxybenzofuran derivative.[2][3]

Spectral Analysis

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the benzene ring, a singlet for the phenolic hydroxyl group, and signals corresponding to the protons on the furanone ring. For related 5-hydroxybenzofuran derivatives, the phenolic proton (OH) typically appears as a singlet around δ 9.3-9.5 ppm. Aromatic protons show characteristic splitting patterns in the δ 6.7-7.5 ppm region.[3]

-

¹³C NMR: The spectrum would show signals for the carbonyl carbon (C=O) typically above δ 190 ppm, aromatic carbons in the range of δ 105-165 ppm, and aliphatic carbons of the furanone ring.[3]

-

Protocol: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) group (broad band around 3200-3500 cm⁻¹), the carbonyl (C=O) group of the lactone (around 1670–1700 cm⁻¹), and C=C stretching of the aromatic ring (around 1600 cm⁻¹).[4]

-

Protocol: Prepare a KBr pellet of the solid sample or analyze as a thin film. Record the spectrum using an FTIR spectrometer.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will determine the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (150.13 for the parent compound). Fragmentation patterns can provide further structural information.[5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3]

-

Protocol: Introduce the sample into a mass spectrometer using techniques like electron ionization (EI) or electrospray ionization (ESI).

-

Biological Activity and Potential Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[6] While specific studies on this compound are limited, the activities of structurally similar compounds provide insights into its potential therapeutic applications.

Anticancer Activity

Many benzofuran derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[7] A notable mechanism of action for some benzofuranones is the inhibition of key cell cycle regulators. For instance, the related compound (2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (Compound S6) was identified as a selective inhibitor of Aurora B kinase.[8]

Aurora B is a crucial serine/threonine kinase that ensures proper chromosome segregation during mitosis. Its inhibition leads to defects in cell division, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis.[8] This suggests a plausible anticancer mechanism for this compound could involve targeting similar mitotic kinases.

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests it may possess antioxidant properties by acting as a radical scavenger. The antioxidant capacity of benzofuran-2-one derivatives has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and cyclic voltammetry.[9][10] These compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and mitigating oxidative stress. Oxidative stress is implicated in numerous neurodegenerative diseases, and benzofuran-2-ones have shown protective effects in cellular models of neurodegeneration by reducing intracellular reactive oxygen species (ROS).[11]

DPPH Radical Scavenging Assay Protocol:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a series of dilutions of the test compound.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compound to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.[9][12]

References

- 1. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. actascientific.com [actascientific.com]

- 7. mdpi.com [mdpi.com]

- 8. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Synthesis and Biological Significance of 5-Hydroxybenzofuran-3(2H)-one and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Hydroxybenzofuran-3(2H)-one and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details synthetic methodologies, presents quantitative data in a structured format, and visualizes key chemical and biological pathways.

Introduction

The benzofuran-3(2H)-one scaffold is a privileged structure in numerous biologically active compounds. The introduction of a hydroxyl group at the 5-position enhances the potential for hydrogen bonding interactions with biological targets, making this compound and its derivatives attractive candidates for drug discovery programs. These compounds have demonstrated a range of activities, including anticancer and antioxidant properties, primarily through the inhibition of key cellular signaling pathways. This guide will explore the primary synthetic routes to this core structure and its analogues, providing detailed experimental protocols and insights into their mechanism of action.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. Key methods include the intramolecular cyclization of substituted phenylacetic acids and the oxidative coupling of hydroquinones with β-dicarbonyl compounds.

Synthesis of the Core Scaffold: this compound

A plausible and efficient method for the synthesis of the parent this compound involves the intramolecular Friedel-Crafts acylation of 2,5-dihydroxyphenylacetic acid. This acid-catalyzed cyclization proceeds to form the five-membered lactone ring.

Caption: Intramolecular Friedel-Crafts acylation for the synthesis of the core scaffold.

Synthesis of 5-Hydroxybenzofuran Derivatives

A versatile and widely employed method for the synthesis of substituted 5-hydroxybenzofurans is the PIDA (phenyliodine(III) diacetate)-mediated oxidative coupling of hydroquinones with β-dicarbonyl compounds. This one-pot reaction allows for the direct functionalization of the hydroquinone C(sp²)–H bond and subsequent cyclization to form a variety of derivatives.[1][2]

Caption: Oxidative coupling and cyclization for the synthesis of derivatives.

Quantitative Data on the Synthesis of 5-Hydroxybenzofuran Derivatives

The following tables summarize the reaction conditions and yields for the synthesis of various 5-hydroxybenzofuran derivatives via the PIDA-mediated oxidative coupling method.[2]

Table 1: Synthesis of Ethyl 5-hydroxy-2-substituted-benzofuran-3-carboxylates

| Entry | R Group | Product | Yield (%) | Melting Point (°C) |

| 1 | Methyl | Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | 88 | 136-137 |

| 2 | Phenyl | Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate | 82 | 154-155 |

Table 2: Synthesis of Other 5-Hydroxybenzofuran Derivatives

| Entry | β-Dicarbonyl Compound | Product | Yield (%) | Melting Point (°C) |

| 1 | Pentane-2,4-dione | 1-(5-Hydroxy-2-methylbenzofuran-3-yl)ethanone | 44 | 238 |

| 2 | N-Phenylacetoacetamide | 5-Hydroxy-2-methyl-N-phenylbenzofuran-3-carboxamide | 38 | 210-211 |

| 3 | 1-Phenylbutane-1,3-dione | (5-Hydroxy-2-methylbenzofuran-3-yl)(phenyl)methanone | 23 | 196-197 |

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a plausible method for the synthesis of the core molecule via intramolecular Friedel-Crafts acylation.

-

Preparation of the reaction mixture: To a flask equipped with a stirrer and a reflux condenser, add 2,5-dihydroxyphenylacetic acid (1 equivalent).

-

Addition of catalyst: Carefully add polyphosphoric acid (PPA) or concentrated sulfuric acid (a sufficient amount to ensure stirring) to the flask.

-

Reaction: Heat the mixture with stirring to a temperature of 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and pour it onto crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

General Procedure for the Synthesis of 5-Hydroxybenzofuran Derivatives via PIDA-Mediated Oxidative Coupling[2]

-

Reactant preparation: To a solution of the hydroquinone (0.50 mmol) and the β-dicarbonyl compound (1.00 mmol) in chlorobenzene (5 mL), add the Lewis acid catalyst (e.g., ZnI₂, 0.25 mmol).

-

Oxidant addition: Add PIDA (0.55 mmol) to the mixture.

-

Reaction: Stir the reaction mixture at 95 °C for 6 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired 5-hydroxybenzofuran derivative.

Biological Activity and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, notably the mTOR and RAS/RAF/MEK/ERK pathways.

Inhibition of the mTOR Signaling Pathway

Benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[1][3] These compounds can directly inhibit the kinase activity of mTORC1, leading to the dephosphorylation of its downstream targets, S6 ribosomal protein (S6K) and 4E-binding protein 1 (4E-BP1). This inhibition results in the suppression of protein synthesis and cell cycle arrest.

Caption: Inhibition of mTORC1 by this compound derivatives.

Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Benzofuran derivatives have been shown to interfere with this pathway, leading to the inhibition of cancer cell growth. While the exact molecular target can vary depending on the specific derivative, they often function as kinase inhibitors within this cascade.

Caption: Putative inhibition of the RAS/RAF/MEK/ERK pathway by a benzofuran-3(2H)-one derivative.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of these molecules for further biological evaluation. The demonstrated activity of these compounds as inhibitors of key oncogenic signaling pathways underscores their potential as anticancer agents. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Discovery and optimization of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Hydroxybenzofuran-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Hydroxybenzofuran-3(2H)-one. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds, alongside detailed, standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | Ar-OH |

| ~7.0 - 7.2 | Doublet | 1H | H-7 |

| ~6.8 - 7.0 | Doublet of doublets | 1H | H-6 |

| ~6.7 - 6.9 | Doublet | 1H | H-4 |

| ~4.6 - 4.8 | Singlet | 2H | H-2 |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~195 - 200 | C=O (C-3) |

| ~155 - 160 | C-5 |

| ~150 - 155 | C-7a |

| ~130 - 135 | C-3a |

| ~120 - 125 | C-7 |

| ~115 - 120 | C-6 |

| ~110 - 115 | C-4 |

| ~70 - 75 | O-CH₂ (C-2) |

Table 3: Predicted Significant IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (phenolic) |

| ~1700 | Strong | C=O stretch (ketone) |

| 1620 - 1580 | Medium | C=C stretch (aromatic) |

| ~1280 | Strong | C-O stretch (aryl ether) |

Table 4: Predicted Mass Spectrometry (EI) Fragmentation

| m/z | Relative Intensity (%) | Assignment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 122 | Medium | [M - CO]⁺ |

| 94 | Medium | [M - CO - CO]⁺ |

| 65 | Low | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum.[1]

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Solid): Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[2] The mixture is then compressed into a thin, transparent pellet using a hydraulic press.[2] Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly onto the ATR crystal and applying pressure.[2]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or a blank KBr pellet) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

-

Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by coupling the spectrometer to a gas chromatograph (GC-MS).

-

Ionization (Electron Ionization - EI): Bombard the sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and also induces fragmentation.[3][4]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pattern

Caption: Predicted EI-MS fragmentation pattern.

References

The Multifaceted Biological Activities of Benzofuranone Compounds: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities of benzofuranone compounds, a class of heterocyclic molecules that have garnered significant attention in the fields of medicinal chemistry and drug development. Citing a growing body of research, this document details their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents. The guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights into this promising class of compounds.

Benzofuranones, characterized by a fused benzene and furanone ring system, are prevalent in various natural products and have been the focus of extensive synthetic efforts to generate novel derivatives with enhanced therapeutic properties.[1] Their diverse biological activities stem from their ability to interact with a range of cellular targets and signaling pathways.[2]

Anticancer Activity

Benzofuranone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3][4] The primary mechanism of action often involves the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.[5]

Table 1: Anticancer Activity of Selected Benzofuranone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-methylbenzofuran derivative 16b | A549 (Lung Carcinoma) | 1.48 | [3] |

| Bromo derivative 14c | HCT116 (Colon Carcinoma) | 3.27 | [5] |

| Compound 32a (with methyl-thiazole) | PC3 (Prostate Cancer) | 4.0 | [5] |

| Compound 28g | MDA-MB-231 (Breast Cancer) | 3.01 | [5] |

| Halogenated derivative (Compound 1) | HL60 (Leukemia) | 0.1 | [6] |

| Benzofuran-chalcone derivative 18 | MCF-7 (Breast Cancer) | 2-10 | [6] |

| Benzofuran-based chalcone 4g | HCC1806 (Breast Cancer) | 5.93 | [4] |

| Benzofuran-based chalcone 4n | HeLa (Cervical Cancer) | 3.18 | [4] |

Anti-inflammatory Activity

Several benzofuranone compounds have exhibited potent anti-inflammatory properties.[7][8][9] Their mechanism of action is often linked to the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO).[2][10]

Table 2: Anti-inflammatory Activity of Selected Benzofuranone Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Aza-benzofuran compound 1 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 17.3 | [8][11] |

| Aza-benzofuran compound 4 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 16.5 | [8][11] |

| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1) | Neutrophil Respiratory Burst Inhibition | 4.15 | [9] |

| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2) | Neutrophil Respiratory Burst Inhibition | 5.96 | [9] |

| Heterocyclic/benzofuran hybrid 5d | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 52.23 | [2] |

Antimicrobial Activity

The antimicrobial potential of benzofuranone derivatives against a range of pathogenic bacteria and fungi has been well-documented.[12][13] These compounds can disrupt microbial growth through various mechanisms, including the inhibition of essential enzymes and the disruption of cell membrane integrity.

Table 3: Antimicrobial Activity of Selected Benzofuranone Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Aza-benzofuran compound 1 | Salmonella typhimurium | 12.5 | [8][11] |

| Aza-benzofuran compound 1 | Staphylococcus aureus | 12.5 | [8][11] |

| Oxa-benzofuran compound 6 | Penicillium italicum | 12.5 | [8][11] |

| Hydrophobic benzofuran analog | Escherichia coli | 0.39-3.12 | [13] |

| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 | [12] |

| 3-benzofurancarboxylic acid derivative III | Gram-positive bacteria | 50-200 | [14] |

| 3-benzofurancarboxylic acid derivative VI | Candida albicans | 100 | [14] |

Antioxidant Activity

Benzofuranone compounds have demonstrated significant antioxidant properties, primarily through their ability to scavenge free radicals.[15][16] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Table 4: Antioxidant Activity of Selected Benzofuranone Derivatives

| Compound/Derivative | Assay | rIC50 (mols antioxidant/mols DPPH•) | Reference |

| Benzofuran-2-one 9 | DPPH Radical Scavenging | 0.18 | [15] |

| Benzofuran-2-one 15 | DPPH Radical Scavenging | 0.31 | [15] |

| Benzofuran-2-one 18 | DPPH Radical Scavenging | 0.25 | [15] |

| Benzofuran-2-one 20 | DPPH Radical Scavenging | 0.22 | [15] |

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of the biological activities of benzofuranone compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[17][18]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuranone compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.[19][20][21]

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for a sufficient period.

-

Compound Administration: Administer the test benzofuranone compound or a control vehicle to the animals, typically orally or intraperitoneally.

-

Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to screen the antioxidant activity of compounds.[3][22]

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Mix various concentrations of the benzofuranone compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates the radical scavenging activity of the compound.

-

Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[1][23]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the benzofuranone compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways Modulated by Benzofuranone Compounds

The anti-inflammatory effects of certain benzofuranone derivatives are attributed to their ability to interfere with key signaling cascades that regulate the expression of inflammatory mediators.

NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response.[24] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Some benzofuranone hybrids have been shown to inhibit the phosphorylation of key proteins in these pathways, including IKKα/β, IκBα, p65, ERK, JNK, and p38, thereby downregulating the inflammatory response.[10][25]

Conclusion

Benzofuranone compounds represent a versatile scaffold with a wide spectrum of biological activities. The data and protocols presented in this technical guide underscore their potential for the development of new therapeutic agents. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of these compounds is warranted to fully realize their clinical potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. mdpi.com [mdpi.com]

- 9. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchhub.com [researchhub.com]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 20. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 21. inotiv.com [inotiv.com]

- 22. 4.8. DPPH Radical Scavenging Assay [bio-protocol.org]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Natural sources of hydroxybenzofuranones

An In-depth Technical Guide on the Natural Sources of Hydroxybenzofuranones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxybenzofuranones are a class of heterocyclic organic compounds that feature a benzofuranone core structure with one or more hydroxyl groups. These compounds are of significant interest to the scientific and pharmaceutical communities due to their diverse and potent biological activities. As naturally occurring secondary metabolites, they are found in a variety of organisms, particularly in lichens and higher plants. This technical guide provides a comprehensive overview of the natural sources of hydroxybenzofuranones, quantitative data on their occurrence, detailed experimental protocols for their extraction and characterization, and a visualization of the general experimental workflow.

Natural Sources of Hydroxybenzofuranones

Hydroxybenzofuranones are part of the broader family of benzofuranoids, which are widely distributed in nature. The most well-documented natural sources of these compounds are lichens, particularly those of the genus Usnea. Higher plants across various families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae are also known to produce benzofuran derivatives, although specific reports on hydroxybenzofuranones are less common.

Lichens:

The genus Usnea, commonly known as "beard lichen," is a rich source of dibenzofuran derivatives, including the well-studied usnic acid, which possesses a dihydroxybenzofuranone-like structure within its larger dibenzofuran framework. Species of Usnea that are known to contain significant amounts of usnic acid and related compounds include Usnea florida, Usnea barbata, Usnea longissima, Usnea rigida, Usnea hirta, and Usnea subflorida. These lichens are found in various regions worldwide, from temperate to boreal climates.

Higher Plants:

While the literature is more extensive on benzofurans in general, some plant families are known to produce compounds with a benzofuranone core. Further investigation into these families may yield novel hydroxybenzofuranone structures.

Quantitative Data

The concentration of hydroxybenzofuranone derivatives, particularly usnic acid, can vary significantly depending on the lichen species, geographical location, and environmental conditions. The data presented below is for usnic acid, a prominent dibenzofuran derivative, in various Usnea species.

| Lichen Species | Compound | Concentration (% of dry weight) | Reference |

| Usnea spp. | Usnic Acid | 0.22 - 6.49% | |

| Usnea spp. | (+/-)-Usnic Acid | up to 3% | |

| Usnea barbata | (+/-)-Usnic Acid | 2.4% | |

| Flavocetraria nivalis | Usnic Acid | 1.77 - 4.50% | |

| Cladonia arbuscula | Usnic Acid | 1.77 - 4.50% | |

| Alectoria ochroleuca | Usnic Acid | 1.77 - 4.50% |

Experimental Protocols

The extraction, isolation, and characterization of hydroxybenzofuranones from natural sources typically involve a multi-step process. The following is a generalized protocol synthesized from standard methods for the analysis of lichen secondary metabolites.

1. Sample Preparation:

-

Collection and Cleaning: Collect lichen thalli from their substrate. Manually remove any debris, bark, or other contaminants. For crustose lichens, carefully scrape them from the substrate.

-

Drying and Grinding: Air-dry or lyophilize the cleaned lichen material. Grind the dried thalli into a fine powder using a mortar and pestle or a ball mill to increase the surface area for extraction.

2. Extraction:

-

Solvent Selection: Acetone is a commonly used solvent for the extraction of a broad range of lichen metabolites, including usnic acid and other phenolic compounds. Methanol can also be used.

-

Procedure:

-

Weigh a known amount of the powdered lichen material (e.g., 50-100 mg).

-

Place the powder in a suitable vessel, such as an Eppendorf tube or a flask.

-

Add the extraction solvent (e.g., 1.5 mL of acetone) and vortex or stir for a predetermined time (e.g., 60 minutes) at room temperature. For exhaustive extraction, this process can be repeated multiple times.

-

Centrifuge the mixture to pellet the solid material and collect the supernatant.

-

Pool the supernatants from all extractions.

-

Evaporate the solvent under reduced pressure or a stream of nitrogen to obtain the crude extract.

-

3. Purification and Isolation (Chromatographic Methods):

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of hydroxybenzofuranones.

-

Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a photodiode array (PDA) or UV detector is required. For structural elucidation, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.

-

Column: A reversed-phase C18 column (e.g., ODS Hypersil, 250 x 4 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed to separate compounds with a range of polarities. A common mobile phase consists of:

-

Solvent A: Water with a small amount of acid (e.g., 1% phosphoric acid or 0.1% formic acid) to improve peak shape.

-

Solvent B: Methanol or acetonitrile.

-

-

Example Gradient Program:

-

Start with a certain percentage of Solvent B (e.g., 35%).

-

Linearly increase the percentage of Solvent B to 100% over a set time (e.g., 20 minutes).

-

Hold at 100% B for a short period (e.g., 5 minutes).

-

Return to the initial conditions and allow the column to re-equilibrate.

-

-

Detection: Monitor the elution of compounds using a UV detector at a wavelength where the compounds of interest absorb, typically between 254 nm and 312 nm.

-

Quantification: Create a calibration curve using a purified standard of the target hydroxybenzofuranone at known concentrations. The concentration in the sample can then be determined by comparing its peak area to the calibration curve.

4. Structure Elucidation:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with LC (LC-MS), provides the accurate mass of the compounds, which aids in determining their elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds, isolation of a sufficient quantity for 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMBC, HSQC) experiments is necessary for unambiguous structure determination.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific, well-elucidated signaling pathways in the scientific literature that directly involve naturally occurring hydroxybenzofuranones. Research into the precise molecular mechanisms and cellular targets of these compounds is an ongoing area of investigation.

However, a generalized experimental workflow for the discovery and analysis of hydroxybenzofuranones from natural sources can be visualized. This workflow represents the logical sequence of steps from sample collection to the identification of pure compounds.

An In-depth Technical Guide to 5-Hydroxybenzofuran-3(2H)-one (CAS: 19278-82-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxybenzofuran-3(2H)-one, with the CAS number 19278-82-1, is a member of the benzofuranone class of heterocyclic compounds. The benzofuran scaffold is a prominent feature in numerous natural products and synthetic molecules that exhibit a wide range of biological activities.[1] This has led to significant interest in the synthesis and evaluation of benzofuranone derivatives for potential therapeutic applications, including anticancer, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, synthesis, and potential biological activities to support further research and drug development efforts.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19278-82-1 | N/A |

| Molecular Formula | C₈H₆O₃ | [2] |

| Molecular Weight | 150.13 g/mol | [2] |

| Appearance | Powder | [3] |

| Melting Point | 242 °C | N/A |

| Boiling Point | 369.3 ± 42.0 °C (Predicted) | N/A |

| Purity | >97% by NMR is commercially available | [3] |

| Solubility | Information not available. Likely soluble in organic solvents like DMSO and methanol. | N/A |

| SMILES | O=C1OC2=CC=C(O)C=C2C1 | N/A |

| InChI Key | RQBJGMJKFANFSM-UHFFFAOYSA-N | N/A |

Synthesis

A practical and efficient method for the synthesis of 5-hydroxybenzofurans involves a PIDA (phenyliodine(III) diacetate)-mediated oxidative coupling and cyclization of β-dicarbonyl compounds and hydroquinones.[1] This approach directly functionalizes the C(sp²)–H of hydroquinones, leading to the target molecules in good yields.[1]

Experimental Protocol: PIDA-Mediated Synthesis of 5-Hydroxybenzofurans[1]

This protocol describes a general procedure that can be adapted for the synthesis of this compound.

Materials:

-

Hydroquinone (or a suitable derivative)

-

β-dicarbonyl compound (e.g., ethyl acetoacetate)

-

Phenyliodine(III) diacetate (PIDA)

-

Catalyst (e.g., ZnI₂)

-

Solvent (e.g., chlorobenzene, toluene)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of the hydroquinone (0.50 mmol) and the β-dicarbonyl compound (1.00 mmol) in the chosen solvent (5 mL), add the catalyst (0.25 mmol) and PIDA (0.55 mmol).

-

Stir the reaction mixture at the optimized temperature (e.g., 80 °C) for a specified time (e.g., 6 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired 5-hydroxybenzofuran derivative.

Figure 1: Synthesis Workflow

Caption: General workflow for the synthesis of 5-hydroxybenzofuran derivatives.

Biological Activity and Potential Applications

Benzofuran derivatives have been reported to possess a wide spectrum of biological activities. While specific studies on this compound are limited, the broader class of 5-hydroxybenzofurans has shown promise in several therapeutic areas.

Anticancer Activity

Derivatives of 5-hydroxybenzofuran have been identified as potential antitumor agents.[1] A significant mechanism of action for some benzofuran derivatives is the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[1] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Figure 2: mTOR Signaling Pathway Inhibition

Caption: Potential inhibition of the mTOR signaling pathway by 5-hydroxybenzofuran derivatives.

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests potential antioxidant properties. Phenolic compounds are known to act as free radical scavengers, which can help mitigate oxidative stress, a contributing factor to various chronic diseases.

Experimental Protocols for Biological Evaluation

The following are general protocols that can be adapted to evaluate the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically a serial dilution) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only (DMSO) and untreated controls.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Figure 3: Cytotoxicity Assay Workflow

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Antioxidant Activity Assay (DPPH Assay)

This assay measures the free radical scavenging activity of a compound.

Materials:

-

This compound (dissolved in a suitable solvent like methanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well plates or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of this compound and the positive control.

-

Add a fixed volume of the DPPH solution to each concentration of the test compound and the control.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity.

-

The antioxidant activity can be expressed as an EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This compound is a promising scaffold for further investigation in drug discovery. Its structural similarity to other biologically active benzofuranones, particularly those known to inhibit the mTOR pathway, highlights its potential as an anticancer agent. The presence of a phenolic hydroxyl group also suggests antioxidant properties that warrant exploration. The synthetic route and experimental protocols outlined in this guide provide a foundation for researchers to further characterize the chemical and biological properties of this compound and to explore its therapeutic potential. Further studies are needed to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

A Technical Guide to the Putative Crystal Structure and Analysis of 5-Hydroxybenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies involved in determining the crystal structure of small organic molecules, with a specific focus on 5-Hydroxybenzofuran-3(2H)-one. While specific crystallographic data for this compound is not publicly available at the time of this writing, this guide furnishes a detailed framework for its determination through X-ray crystallography. Furthermore, potential biological signaling pathways are explored based on the known activities of related benzofuranone derivatives.

Introduction to this compound

This compound belongs to the benzofuranone class of heterocyclic compounds.[1] This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential anticancer and antibacterial properties.[2] The determination of the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationships, guiding drug design, and elucidating its mechanism of action at a molecular level.[3]

Experimental Protocols: Single-Crystal X-ray Crystallography

The definitive method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray crystallography.[3] The process involves three main stages: crystal growth, data collection, and structure solution and refinement.[4]

Crystal Growth

Producing a high-quality single crystal is often the most challenging step.[4] The goal is to obtain a crystal of sufficient size (typically >0.1 mm in all dimensions) and with a regular, well-ordered internal structure.[4] Several methods can be employed for the crystallization of small organic molecules:

-

Slow Evaporation: This is a common and straightforward technique.[5] A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[6] The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over time, leading to the formation of crystals.[5][6]

-

Solvent Diffusion: This method involves layering a solution of the compound with a miscible "anti-solvent" in which the compound is insoluble.[7] The slow diffusion at the interface of the two liquids gradually reduces the solubility of the compound, promoting crystallization.[7]

-

Cooling: For compounds that are significantly more soluble at higher temperatures, slow cooling of a saturated solution can yield high-quality crystals.[7]

Table 1: Common Crystallization Techniques for Small Organic Molecules

| Method | Description | Key Considerations |

| Slow Evaporation | Gradual removal of solvent from a saturated solution.[5] | Solvent choice, rate of evaporation, temperature stability.[5][6] |

| Solvent Diffusion | Layering a solution with a miscible anti-solvent.[7] | Solvent miscibility, density differences, diffusion rate.[7] |

| Slow Cooling | Decreasing the temperature of a saturated solution.[7] | Solubility curve of the compound, cooling rate.[7] |

| Sublimation | Vaporization and subsequent deposition of a solid. | Compound must be thermally stable and have a suitable vapor pressure. |

Experimental Workflow for Crystal Growth

Caption: Workflow for the growth and preparation of single crystals.

Data Collection

Once a suitable crystal is mounted on a goniometer, it is placed in an intense, monochromatic X-ray beam.[4] The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.[3] The angles and intensities of these diffracted beams are measured as the crystal is rotated.[4]

Structure Solution and Refinement

The collected diffraction data is then used to determine the crystal structure. This process involves:

-

Unit Cell and Space Group Determination: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's symmetry (space group).

-

Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often the most computationally intensive step.

-

Structure Refinement: The initial atomic model is refined to best fit the experimental data, resulting in precise bond lengths, bond angles, and thermal parameters.

X-ray Crystallography Data Collection and Analysis Workflow

Caption: The process from data collection to final structure determination.

Putative Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound have not been fully elucidated, studies on related benzofuranone derivatives suggest potential interactions with pathways involved in apoptosis (programmed cell death).[2] For instance, some derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[2] An accumulation of ROS can lead to cellular damage and the activation of pro-apoptotic signaling cascades.[2]

A plausible, albeit hypothetical, signaling pathway for a benzofuranone derivative could involve the induction of oxidative stress, leading to the activation of caspase enzymes, which are key executioners of apoptosis.

Hypothetical Apoptotic Signaling Pathway for a Benzofuranone Derivative

Caption: A potential mechanism of pro-apoptotic activity.

Conclusion

The determination of the crystal structure of this compound is an essential step in characterizing this molecule for potential therapeutic applications. This guide has outlined the standard experimental protocols for achieving this through X-ray crystallography. Furthermore, it has provided a speculative look into the potential biological pathways this class of compounds may influence. The successful crystallization and structural analysis of this compound will undoubtedly provide invaluable insights for the drug development community.

References

- 1. researchgate.net [researchgate.net]

- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rigaku.com [rigaku.com]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. How To [chem.rochester.edu]

- 7. journals.iucr.org [journals.iucr.org]

Stability and Degradation of 5-Hydroxybenzofuran-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical overview of the potential stability and degradation pathways of 5-Hydroxybenzofuran-3(2H)-one based on established principles of organic chemistry and pharmaceutical stability testing. To date, specific experimental data from forced degradation studies on this particular molecule are not extensively available in the public domain. Therefore, the quantitative data and specific degradation products presented herein are illustrative and intended to serve as a guide for future research and development.

Introduction

This compound is a heterocyclic organic compound belonging to the benzofuranone class of molecules. The benzofuranone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. Understanding the chemical stability and degradation profile of this compound is crucial for its potential development as a pharmaceutical agent. This guide outlines the theoretical framework for assessing its stability, including potential degradation pathways, recommended experimental protocols for forced degradation studies, and a proposed stability-indicating analytical method.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing appropriate formulation and stability studies.

| Property | Value | Source |

| Molecular Formula | C₈H₆O₃ | [1] |

| Molecular Weight | 150.13 g/mol | [1][2] |

| Melting Point | 242 °C | [2] |

| Boiling Point (Predicted) | 369.3 ± 42.0 °C | [2] |

| Appearance | Powder | [1] |

| CAS Number | 19278-82-1 | [1] |

Potential Degradation Pathways

Based on the chemical structure of this compound, which features a lactone, a ketone, a phenol, and an aromatic ring, several degradation pathways can be anticipated under stress conditions.

Hydrolytic Degradation

The ester linkage within the lactone ring is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the lactone, followed by nucleophilic attack of water, would lead to ring opening to form the corresponding γ-hydroxy carboxylic acid.

-

Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone would result in ring opening to form the carboxylate salt of the γ-hydroxy acid.

Oxidative Degradation

The phenolic hydroxyl group and the benzylic carbon atom adjacent to the ketone are potential sites for oxidation.

-

Phenol Oxidation: The electron-rich phenol ring is susceptible to oxidation, potentially leading to the formation of quinone-type structures or ring-opened products. The reaction can be initiated by atmospheric oxygen, peroxides, or metal ions.

-

Oxidation of the Furanone Ring: The furanone ring itself may be susceptible to oxidative cleavage.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. The aromatic ring and carbonyl groups are chromophores that can absorb light energy, leading to the formation of excited states that can undergo various reactions, including oxidation and rearrangement.

Thermal Degradation

At elevated temperatures, the molecule may undergo various degradation reactions, including decarboxylation (if the lactone ring opens) and polymerization.

A diagram illustrating the potential degradation pathways is provided below.

Caption: Potential Degradation Pathways of this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. The following are general protocols that can be adapted for this compound. The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

General Experimental Workflow

The general workflow for conducting forced degradation studies is outlined below.

Caption: General Workflow for Forced Degradation Studies.

Detailed Methodologies

4.2.1. Preparation of Stock Solution Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

4.2.2. Acid Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Heat the solution at 60°C in a water bath.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase to a suitable concentration for analysis.

4.2.3. Base Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature.

-

Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid and dilute with the mobile phase.

4.2.4. Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Dilute the samples with the mobile phase.

4.2.5. Thermal Degradation

-

Place a known amount of the solid compound in a controlled temperature oven at 80°C.

-

Withdraw samples at appropriate time intervals (e.g., 1, 3, 7, 14 days).

-

Dissolve the samples in the mobile phase to a suitable concentration.

4.2.6. Photodegradation

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after the exposure period.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of stability. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (MS) detection is recommended.

Proposed HPLC Method

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 254 nm); MS for peak identification |

| Injection Volume | 10 µL |

Method Validation

The stability-indicating method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Summary of (Illustrative) Quantitative Degradation Data

The following table presents a hypothetical summary of degradation data that could be obtained from forced degradation studies.

| Stress Condition | Time | % Degradation of this compound | Major Degradation Products (Hypothetical) |

| 0.1 M HCl, 60°C | 24 h | 15% | Ring-opened γ-hydroxy carboxylic acid |

| 0.1 M NaOH, RT | 8 h | 20% | Carboxylate salt of γ-hydroxy acid |

| 3% H₂O₂, RT | 24 h | 10% | Quinone-like derivatives |

| 80°C, solid | 14 days | 5% | Minor unidentified products |

| Photolysis (ICH Q1B) | - | 8% | Photorearrangement products |

Conclusion

The stability of this compound is a critical parameter for its potential development as a therapeutic agent. Based on its chemical structure, it is likely susceptible to degradation via hydrolysis, oxidation, and photolysis. This technical guide provides a framework for systematically investigating its stability profile through forced degradation studies and the development of a validated stability-indicating analytical method. The generation of specific experimental data will be essential to fully characterize the degradation pathways and to establish appropriate storage conditions and shelf-life for this compound.

References

An In-depth Technical Guide to 5-Hydroxybenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific experimental data for 5-Hydroxybenzofuran-3(2H)-one (CAS 19278-82-1) is limited. This guide provides a comprehensive overview of the available information on this compound and supplements it with data from closely related analogues and the broader class of benzofuranones to offer a thorough technical resource.

Core Compound Properties

This compound is a heterocyclic organic compound belonging to the benzofuranone class. While detailed characterization is not extensively published, some core properties have been identified.

| Property | Value | Reference |

| CAS Number | 19278-82-1 | [1] |

| Molecular Formula | C₈H₆O₃ | [2] |

| Molecular Weight | 150.13 g/mol | [2] |

| Physical Description | Powder | [1] |

| Purity | >95% (by NMR, as per supplier data) | [1] |

Synthesis and Logic

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for producing a benzofuranone core structure, which could be adapted for the synthesis of this compound. This would typically involve the cyclization of a substituted phenoxyacetic acid derivative.

Caption: Generalized workflow for the synthesis of a benzofuran-3(2H)-one derivative.

General Experimental Protocol for Benzofuranone Synthesis

The following is a representative protocol for the synthesis of benzofuranones, which may be adaptable for this compound. This protocol is based on methodologies for similar structures and should be optimized for the specific target molecule.[3]

Materials:

-

Substituted 3-hydroxy-2-pyrone (starting material)

-

Appropriate nitroalkene

-

Aluminum chloride (AlCl₃)

-

Trifluoroacetic acid (TFA)

-

1,2-Dichlorobenzene (DCB, anhydrous)

-

Butylated hydroxytoluene (BHT)

-

Argon gas

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a thick-walled reaction vessel, add the pyrone (2 equivalents), the nitroalkene (1 equivalent), BHT (0.1 equivalents), and AlCl₃ (0.1 equivalents).

-

Flush the vessel with argon gas for 5 minutes.

-

Add anhydrous DCB (to achieve a 0.5 M concentration of the nitroalkene) and TFA (0.2 equivalents).

-

Seal the reaction vessel and heat to 120 °C for 16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Directly purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield the benzofuranone product.

Biological Activity

While specific biological studies on this compound are not extensively documented, the broader class of benzofuranone derivatives is known to exhibit a range of biological activities.

Summary of Known Biological Activities of Benzofuranone Derivatives

| Biological Activity | Description | References |

| Anti-inflammatory | Benzofuranone derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This activity is often linked to the modulation of the NF-κB and MAPK signaling pathways. Some derivatives exhibit dual inhibition of cyclooxygenase (CO) and lipoxygenase (LO) products. | [4][5] |

| Antioxidant | The phenolic hydroxyl group present in many 5-hydroxybenzofuranone derivatives confers radical-scavenging properties. These compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage. | |

| Antimicrobial | Certain benzofuranone derivatives have demonstrated inhibitory activity against various strains of bacteria and fungi. | [4] |

| Enzyme Inhibition | Substituted benzofuranones have been identified as inhibitors of various enzymes, including alkaline phosphatase and tyrosinase. | [6] |

| Anticancer | Some benzofuran derivatives have shown cytotoxic activity against various cancer cell lines. | [7] |

| Neuroprotective | Aurones, a class of compounds with a 2-benzylidenebenzofuran-3(2H)-one scaffold, have been investigated for their potential neuroprotective effects. | [1] |

| Antidepressant | Certain isobenzofuran-1(3H)-one derivatives have been evaluated as potential antidepressant agents, showing inhibition of serotonin reuptake. |

Representative Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition)

This protocol describes a common method for evaluating the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.[4]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

This compound (or test compound) dissolved in DMSO

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37 °C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in DMEM.

-

Remove the culture medium from the cells and replace it with fresh medium containing the various concentrations of the test compound.

-

Pre-incubate the cells with the test compound for 1 hour.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plates for a further 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.

Signaling Pathways

While no signaling pathways have been specifically elucidated for this compound, the anti-inflammatory effects of related benzofuranone derivatives are often attributed to their interaction with key inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Generalized NF-κB Signaling Pathway in Inflammation

The following diagram illustrates the canonical NF-κB signaling pathway, which is a common target for anti-inflammatory compounds.

Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway.

References

- 1. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Ascendancy of Benzofuran-3(2H)-ones: A Technical Guide to a Privileged Scaffold